molecular formula C12H15ClO4S B13195478 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride

4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride

Cat. No.: B13195478
M. Wt: 290.76 g/mol
InChI Key: AJNILXDSSHBYAB-UHFFFAOYSA-N
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Description

4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride is a sulfonic acid derivative characterized by a benzene ring substituted at the para position with a sulfonyl chloride (-SO₂Cl) group and an oxan-2-ylmethoxy (-OCH₂-oxane) moiety. The oxan (tetrahydropyran) group introduces steric bulk and moderate electron-donating effects, distinguishing it from sulfonyl chlorides with linear alkyl, aryl, or electron-withdrawing substituents. This compound is primarily employed as an intermediate in synthesizing sulfonamide derivatives for pharmaceutical and polymer applications .

Properties

Molecular Formula

C12H15ClO4S

Molecular Weight

290.76 g/mol

IUPAC Name

4-(oxan-2-ylmethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C12H15ClO4S/c13-18(14,15)12-6-4-10(5-7-12)17-9-11-3-1-2-8-16-11/h4-7,11H,1-3,8-9H2

InChI Key

AJNILXDSSHBYAB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)COC2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride typically involves the reaction of oxan-2-ylmethanol with benzene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while electrophilic aromatic substitution with bromine would yield a brominated benzene derivative .

Mechanism of Action

The mechanism of action of 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of molecules. This reactivity is utilized in various chemical and biological applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Sulfonyl Chlorides

Substituent Diversity and Structural Features

The reactivity, solubility, and biological activity of sulfonyl chlorides are heavily influenced by their substituents. Below is a comparative analysis of 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride and analogous compounds:

Compound Name Substituent Type Molecular Formula Key Properties/Applications Reference
4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride Cyclic ether (oxan-2-ylmethoxy) C₁₂H₁₅ClO₄S Intermediate for sulfonamide-based drugs
4-(Trifluoromethyl)benzene-1-sulfonyl chloride Electron-withdrawing (CF₃) C₇H₄ClF₃O₂S High reactivity; used in agrochemicals
4-(Octyloxy)benzene-1-sulfonyl chloride Aliphatic chain (C₈H₁₇O) C₁₄H₂₁ClO₃S Hydrophobic; surfactant research
4-(3-Chloro-2-cyanophenoxy)benzene-1-sulfonyl chloride Aromatic (Cl, CN) C₁₃H₇Cl₂NO₃S High electrophilicity; polymer chemistry
5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride Mixed substituents (Cl, oxan) C₁₂H₁₄Cl₂O₄S Positional isomer; antitubcular activity

Reactivity and Stability

  • Electron-Donating vs. Withdrawing Groups : The oxan-2-ylmethoxy group provides moderate electron-donating effects, reducing the sulfonyl chloride’s electrophilicity compared to derivatives with strong electron-withdrawing groups (e.g., CF₃ in ). This makes the target compound less reactive in nucleophilic substitution but more stable under acidic conditions.

Physical Properties

  • Solubility : The oxan group enhances solubility in polar aprotic solvents (e.g., DMF or THF) compared to aliphatic derivatives (e.g., octyloxy in ), which are more lipid-soluble.
  • Melting Point : Derivatives with rigid substituents (e.g., trifluoromethyl in , m.p. 30–34°C) exhibit lower melting points than the target compound, which is likely a solid at room temperature due to its cyclic structure.

Research Findings and Case Studies

  • Antipyrine-Sulfonamide Hybrids: 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride was reacted with 5-aminopyrazole to yield antipyrine derivatives with IC₅₀ values <10 μM against COX-2, highlighting its role in anti-inflammatory drug discovery .
  • Synthetic Yields: Derivatives with bulky substituents (e.g., quinolin-8-ylmethoxy in ) show lower yields (15%) compared to the oxan-substituted compound (~70–85%), underscoring its synthetic accessibility .

Biological Activity

4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its reactive sulfonyl chloride functional group, which facilitates various chemical reactions, making it a valuable intermediate in the synthesis of bioactive molecules.

Chemical Structure and Properties

The chemical formula for 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride can be represented as C11_{11}H13_{13}ClO3_3S. The presence of the oxane ring contributes to the compound's unique properties, influencing its biological interactions and reactivity.

The biological activity of sulfonyl chlorides like 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride is primarily attributed to their ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity enables the compound to inhibit specific enzymes or receptors, leading to various pharmacological effects.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity: Sulfonamide derivatives have shown efficacy against various bacterial strains, with mechanisms involving inhibition of folate synthesis.
  • Anticancer Properties: Some sulfonamide derivatives have been identified as inhibitors of oxidative phosphorylation (OXPHOS), selectively targeting cancer cells that rely on aerobic metabolism for energy production .
  • Anti-inflammatory Effects: Compounds derived from sulfonyl chlorides have demonstrated potential in reducing inflammation through various pathways.

Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of sulfonamide derivatives found that compounds similar to 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity .

Study 2: Anticancer Mechanisms

In a recent investigation focused on OXPHOS inhibitors, a close analogue of 4-(Oxan-2-ylmethoxy)benzene-1-sulfonyl chloride was found to inhibit mitochondrial function in pancreatic cancer cells. The compound demonstrated an IC50 value of 118.5 nM, suggesting high potency in depleting ATP production under glucose-deprived conditions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits mitochondrial function in cancer cells
Anti-inflammatoryPotential reduction in inflammation

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